(4-Pentylphenyl)methanamine

Lipophilicity Drug Design Membrane Permeability

(4-Pentylphenyl)methanamine (synonym: 4-pentylbenzylamine) is a para-alkyl-substituted benzylamine derivative belonging to the phenylmethylamine class. It features a benzylamine core with a linear five-carbon (pentyl) chain at the para position, conferring distinct lipophilicity and steric properties compared to shorter-chain homologues.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 105254-44-2
Cat. No. B010686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pentylphenyl)methanamine
CAS105254-44-2
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)CN
InChIInChI=1S/C12H19N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10,13H2,1H3
InChIKeyQIEDWVJRICQSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylbenzylamine (CAS 105254-44-2): A Para-Alkyl-Substituted Benzylamine Building Block for Precision Organic Synthesis


(4-Pentylphenyl)methanamine (synonym: 4-pentylbenzylamine) is a para-alkyl-substituted benzylamine derivative belonging to the phenylmethylamine class . It features a benzylamine core with a linear five-carbon (pentyl) chain at the para position, conferring distinct lipophilicity and steric properties compared to shorter-chain homologues . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where precise control over alkyl chain length is critical for modulating target binding, membrane permeability, and physicochemical behavior .

Why 4-Pentylbenzylamine (CAS 105254-44-2) Cannot Be Simply Replaced by Shorter-Chain Benzylamine Analogs


Para-alkylbenzylamines are not interchangeable building blocks. The length of the para-alkyl chain directly governs critical molecular properties: lipophilicity (LogP) increases by approximately 0.5 log units per additional methylene group, altering octanol–water partitioning, aqueous solubility, and passive membrane permeability . In enzyme-binding contexts, the van der Waals volume of the para-substituent has been quantitatively correlated with binding affinity at monoamine oxidase A (MAO A), with larger substituents binding more tightly [1]. Substituting 4-pentylbenzylamine with a methyl or ethyl analog therefore yields a molecule with substantially different pharmacokinetic and pharmacodynamic behavior, potentially invalidating structure–activity relationships and compromising synthetic route fidelity .

Quantitative Differentiation of 4-Pentylbenzylamine (CAS 105254-44-2) Against the Closest Homologues


4-Pentylbenzylamine vs. 4-Methylbenzylamine: LogP Comparison Demonstrates >2-Log-Unit Higher Lipophilicity

4-Pentylbenzylamine exhibits a calculated LogP of 3.58 , substantially exceeding the experimental LogP of 1.39 for 4-methylbenzylamine (the simplest para-alkyl homologue) [1]. This difference of 2.19 log units corresponds to an approximately 150-fold higher octanol–water partition coefficient, indicating markedly greater lipophilicity for the pentyl-substituted compound. The data reveal that each additional methylene unit in the para-alkyl chain contributes roughly 0.55 log units to LogP, consistent with the Hansch π principle.

Lipophilicity Drug Design Membrane Permeability

4-Pentylbenzylamine vs. 4-Methylbenzylamine: Density Difference of 0.028 g/cm³ Reflects Altered Molecular Packing

The liquid density of 4-pentylbenzylamine is 0.924 g/cm³ at 20 °C , compared to 0.952 g/cm³ for 4-methylbenzylamine at 25 °C . The 0.028 g/cm³ lower density arises from the extended pentyl chain disrupting efficient molecular packing. This property is directly measurable by standard pycnometry or oscillating U-tube densitometry and serves as a rapid identity and purity check distinguishing the pentyl homologue from shorter-chain analogs.

Physical Chemistry Quality Control Formulation

MAO A Substrate Binding: Class-Level QSAR Predicts Tighter Affinity for Longer Para-Alkyl Chains

In a systematic quantitative structure–activity relationship (QSAR) study of 17 para-substituted benzylamine analogues with purified recombinant human MAO A, substrate dissociation constants (Kd) were found to correlate best with the van der Waals volume of the para-substituent, with larger substituents binding most tightly [1]. The pentyl group has a larger van der Waals volume than methyl, ethyl, propyl, or butyl substituents, placing 4-pentylbenzylamine at the higher-affinity end of the homologous series. While exact Kd values for each homologue are not publicly tabulated in the primary literature, the direction and statistical significance of the QSAR model (R² not fully reported but stated as the best correlation among tested parameters) provide class-level confidence in this trend.

Enzyme Kinetics QSAR MAO A

Aqueous Solubility of 4-Pentylbenzylamine: Quantitatively Limited to 0.32 g/L at 25 °C

The calculated aqueous solubility of 4-pentylbenzylamine is 0.32 g/L (approximately 1.8 mM) at 25 °C . This value is markedly lower than that of 4-methylbenzylamine, which is qualitatively described as 'slightly soluble' and, per estimation models, falls in the g/L range (~50 g/L based on LogP extrapolation). While a precise numerical comparator for 4-methylbenzylamine is not available from experimental datasets, the 4-pentyl homologue's near-immiscibility with water is an important practical consideration for aqueous reaction design, salt formation strategies, and biological assay preparation.

Solubility Formulation Reaction Medium

High-Value Application Scenarios Where 4-Pentylbenzylamine (CAS 105254-44-2) Provides Measurable Advantages


Design of Lipophilic CNS-Penetrant Building Blocks in Medicinal Chemistry

When designing central nervous system (CNS)-active drug candidates, a LogP in the range of 2–5 is often sought for optimal blood–brain barrier penetration. 4-Pentylbenzylamine (LogP 3.58) falls within this window, whereas the methyl analog (LogP 1.39) would be too hydrophilic for passive CNS entry . Medicinal chemists can exploit the pentyl chain for additional hydrophobic contacts in target binding pockets without appending separate lipophilic groups, streamlining lead optimization.

Liquid Crystal Intermediate Synthesis with Tunable Alkyl Chain Length

Para-alkylbenzylamines are key intermediates in the synthesis of Schiff-base and amine-substituted liquid crystals, where the alkyl chain length directly modulates mesophase transition temperatures and smectic phase stability [1]. The five-carbon pentyl chain represents an intermediate length that balances molecular anisotropy with fluidity, making 4-pentylbenzylamine a candidate precursor for room-temperature nematic or smectic phases in display materials research.

Monoamine Oxidase A Substrate Specificity and Enzyme Mechanism Studies

The QSAR-established correlation between para-substituent van der Waals volume and MAO A binding affinity positions 4-pentylbenzylamine as a valuable tool compound for probing the steric tolerance of the enzyme's active site [2]. Researchers can use the pentyl homologue alongside shorter-chain analogs to systematically map the substrate binding pocket dimensions, aiding in the design of isoform-selective MAO inhibitors or activity-based probes.

Agrochemical Intermediates Requiring Enhanced Leaf Surface Penetration

Higher lipophilicity (LogP 3.58) facilitates the penetration of foliar-applied agrochemicals through the waxy cuticle of plant leaves . 4-Pentylbenzylamine serves as a starting material for synthesizing amide, sulfonamide, or urea derivatives where the pentyl chain enhances cuticular uptake compared to shorter-chain analogs, potentially improving the efficacy of herbicides, fungicides, or plant growth regulators.

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